molecular formula C11H10N2O3 B14236027 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 570376-44-2

7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No.: B14236027
CAS No.: 570376-44-2
M. Wt: 218.21 g/mol
InChI Key: GSIWCTDVOYCYND-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 4-methylcoumarin with amino acids or amines under specific conditions. One common method involves the reaction of 4-methylcoumarin with glycine in the presence of a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

570376-44-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

7-amino-4-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,12H2,1H3,(H2,13,14)

InChI Key

GSIWCTDVOYCYND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)C(=O)N

Origin of Product

United States

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